molecular formula C14H20N2O6S B082325 Bis(3-hydroxy-p-tolylammonium) sulphate CAS No. 10422-66-9

Bis(3-hydroxy-p-tolylammonium) sulphate

Cat. No. B082325
CAS RN: 10422-66-9
M. Wt: 344.39 g/mol
InChI Key: DFXDIGLMOMCJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3-hydroxy-p-tolylammonium) sulphate, commonly known as DHTS, is a quaternary ammonium salt that has been extensively used in various scientific research applications. DHTS is a white crystalline powder that is soluble in water and ethanol. It has been widely used as a reagent in analytical chemistry, electrochemistry, and biochemistry due to its unique physicochemical properties.

Scientific Research Applications

DHTS has been widely used in various scientific research applications due to its unique physicochemical properties. It has been used as a reagent in electrochemistry to study the redox behavior of various compounds. DHTS has also been used in analytical chemistry to determine the concentration of various ions and molecules. In biochemistry, DHTS has been used as a protein precipitant and a stabilizer for enzymes. It has also been used as a chiral selector in chromatography to separate enantiomers of various compounds.

Mechanism Of Action

DHTS acts as a cationic surfactant that can interact with various biomolecules such as proteins, nucleic acids, and lipids. It can bind to the hydrophobic regions of these molecules and cause their precipitation or denaturation. DHTS can also interact with the hydrophilic regions of these molecules and affect their solubility and stability. The mechanism of action of DHTS is dependent on various factors such as pH, temperature, and concentration.

Biochemical And Physiological Effects

DHTS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. DHTS has also been shown to affect the structure and function of various proteins such as myoglobin and hemoglobin. It has been suggested that DHTS can affect the conformational stability of these proteins and cause their denaturation. DHTS has also been shown to affect the membrane properties of various cells and can cause their lysis or disruption.

Advantages And Limitations For Lab Experiments

DHTS has several advantages as a reagent in various lab experiments. It is readily available and relatively inexpensive. It has a high purity and can be easily synthesized and purified. DHTS has a unique physicochemical property that makes it suitable for various applications. However, DHTS also has some limitations. It can be toxic to cells and can cause their lysis or disruption. It can also affect the activity and stability of various biomolecules, which can affect the accuracy and reproducibility of lab experiments.

Future Directions

There are several future directions for the use of DHTS in scientific research. One of the future directions is the development of new synthesis methods that can produce DHTS with higher purity and yield. Another future direction is the investigation of the interaction of DHTS with various biomolecules using advanced spectroscopic and imaging techniques. The development of new applications of DHTS in biochemistry, electrochemistry, and analytical chemistry is also a future direction. Furthermore, the investigation of the toxic effects of DHTS on cells and the development of new methods to mitigate these effects is also a future direction.
Conclusion:
In conclusion, Bis(3-hydroxy-p-tolylammonium) sulphate, commonly known as DHTS, is a quaternary ammonium salt that has been extensively used in various scientific research applications. DHTS has a unique physicochemical property that makes it suitable for various applications in biochemistry, electrochemistry, and analytical chemistry. DHTS has several advantages as a reagent in lab experiments, but it also has some limitations. There are several future directions for the use of DHTS in scientific research, including the development of new synthesis methods, investigation of the interaction of DHTS with various biomolecules, and the development of new applications of DHTS.

Synthesis Methods

DHTS can be synthesized by treating p-toluidine with formaldehyde and sodium bisulfite. The reaction yields a white crystalline powder that is further purified by recrystallization. The chemical structure of DHTS consists of two p-tolyl groups attached to a central nitrogen atom, which is further linked to two hydroxyl groups and a sulfate ion.

properties

CAS RN

10422-66-9

Product Name

Bis(3-hydroxy-p-tolylammonium) sulphate

Molecular Formula

C14H20N2O6S

Molecular Weight

344.39 g/mol

IUPAC Name

5-amino-2-methylphenol;sulfuric acid

InChI

InChI=1S/2C7H9NO.H2O4S/c2*1-5-2-3-6(8)4-7(5)9;1-5(2,3)4/h2*2-4,9H,8H2,1H3;(H2,1,2,3,4)

InChI Key

DFXDIGLMOMCJFC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)O.CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)N)O.CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O

Other CAS RN

10422-66-9

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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